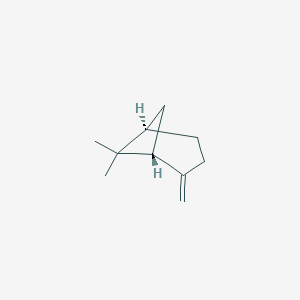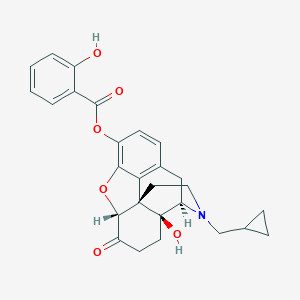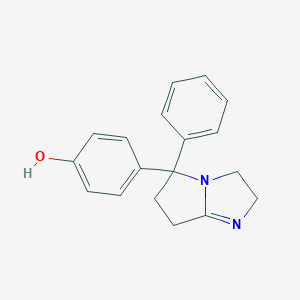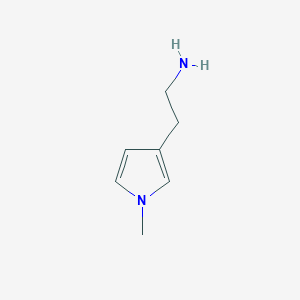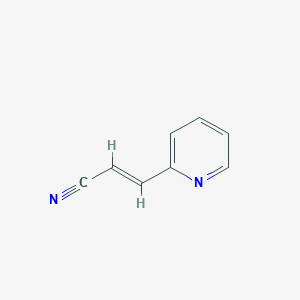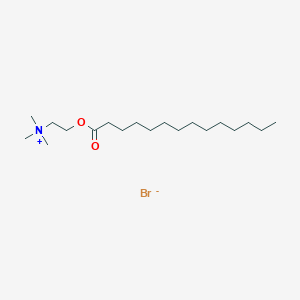![molecular formula C10H12N2O2 B025311 7-amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 105807-83-8](/img/structure/B25311.png)
7-amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one (7-ADO) is an organic compound belonging to the oxazinone class of molecules. It is a useful starting material for the synthesis of a variety of biologically active compounds. 7-ADO has been used in the synthesis of several drugs, including anti-inflammatory agents, anti-cancer agents and anti-viral agents. It has also been used in the synthesis of several other compounds such as dyes, pigments and polymers.
Applications De Recherche Scientifique
Anticancer Research
Specific Scientific Field
Oncology and Cancer Biology
Summary
The investigation of 7-amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one as a potential anticancer agent has gained prominence. Researchers explore its ability to inhibit cancer cell growth, induce apoptosis, and interfere with tumor progression.
Experimental Procedures
- Synthesis : The compound is synthesized using appropriate methods, such as the TFA-catalyzed tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids . This yields the desired benzo[b][1,4]oxazin-3(4H)-one derivative.
Results
Antioxidant Research
Specific Scientific Field
Biochemistry and Oxidative Stress
Summary
Scientists investigate the antioxidant properties of 7-amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one . Antioxidants play a crucial role in preventing oxidative damage to cells.
Experimental Procedures
Results
Propriétés
IUPAC Name |
7-amino-2,2-dimethyl-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-10(2)9(13)12-7-4-3-6(11)5-8(7)14-10/h3-5H,11H2,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMAGPQBCODAEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=C(O1)C=C(C=C2)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00546175 |
Source


|
| Record name | 7-Amino-2,2-dimethyl-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one | |
CAS RN |
105807-83-8 |
Source


|
| Record name | 7-Amino-2,2-dimethyl-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

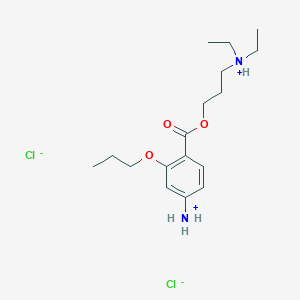
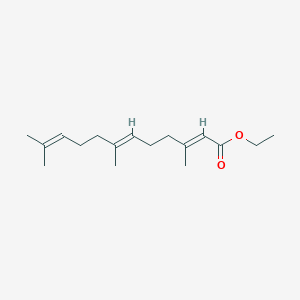
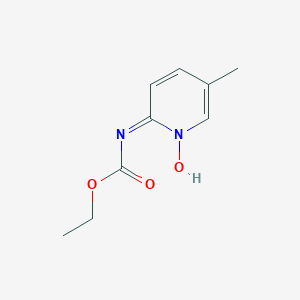
![N,N-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]aniline](/img/structure/B25236.png)
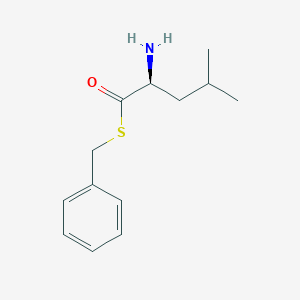
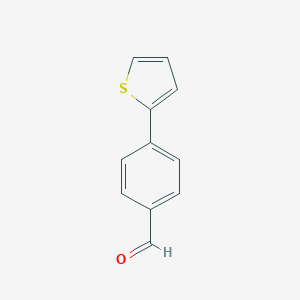

![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[(4-chloro-3-cyanophenyl)carbamoylamino]-3-hydroxyphenyl]hexanamide](/img/structure/B25249.png)
